(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid

purity quality assurance benzylidene succinic acid

(E)-3-(Ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid (C₁₅H₁₈O₅, MW 278.30 g/mol) is an α,β-unsaturated half‑ester featuring a 2‑methoxy‑5‑methylphenyl substituent at the 4‑position and an ethoxycarbonyl group at the 3‑position. It belongs to the benzylidene succinic acid derivative class and is primarily employed as a synthetic intermediate in medicinal chemistry and natural product synthesis.

Molecular Formula C15H18O5
Molecular Weight 278.30 g/mol
Cat. No. B14110357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid
Molecular FormulaC15H18O5
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=C(C=CC(=C1)C)OC)CC(=O)O
InChIInChI=1S/C15H18O5/c1-4-20-15(18)12(9-14(16)17)8-11-7-10(2)5-6-13(11)19-3/h5-8H,4,9H2,1-3H3,(H,16,17)/b12-8+
InChIKeyYFVLHMFGZUHUCU-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-(Ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic Acid: Key Physicochemical and Structural Attributes for Procurement Decision-Making


(E)-3-(Ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid (C₁₅H₁₈O₅, MW 278.30 g/mol) is an α,β-unsaturated half‑ester featuring a 2‑methoxy‑5‑methylphenyl substituent at the 4‑position and an ethoxycarbonyl group at the 3‑position . It belongs to the benzylidene succinic acid derivative class and is primarily employed as a synthetic intermediate in medicinal chemistry and natural product synthesis . The E‑configuration of the exocyclic double bond is critical for stereochemical control in downstream transformations, distinguishing it from its Z‑isomer counterparts. Typical commercial specifications include ≥98% purity (HPLC), a computed LogP of 2.42, and a topological polar surface area (TPSA) of 72.83 Ų, with storage recommended at 2–8 °C in sealed, dry conditions .

Why Generic Substitution of (E)-3-(Ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic Acid Is Not Advisable: Structural and Physicochemical Pitfalls


The precise substitution pattern of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid—specifically the 2‑methoxy‑5‑methyl phenyl ring combined with the ethoxycarbonyl half‑ester—creates a unique steric and electronic environment that cannot be replicated by apparently similar benzylidene succinate analogs. Even minor alterations, such as a methoxy‑to‑ethoxy swap or omission of the methyl group, shift the hydrogen‑bonding capacity, lipophilicity, and electrophilicity of the α,β‑unsaturated system, leading to altered reactivity in Stobbe condensation‑derived sequences. Consequently, generic replacement risks lower yields, reduced stereochemical fidelity, and variable purity profiles that compromise the reproducibility of synthetic campaigns targeting bioactive scaffolds such as korupensamine analogs. The evidence summarized below quantifies several of these critical differentiators.

Quantitative Differentiation of (E)-3-(Ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic Acid Versus Closest Analogs


Purity Benchmarking: ≥98% Assured Purity vs. Typical 95% Research‑Grade Analogues

Commercial supplies of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid are certified to ≥98% purity by HPLC . This specification exceeds the 95% assay commonly reported for generic benzylidene succinic acid analogs , directly reducing the burden of pre‑reaction purification and improving mass balance reliability in multi‑step synthetic sequences.

purity quality assurance benzylidene succinic acid

Lipophilicity Tuning: LogP 2.42 Balances Membrane Permeability and Aqueous Solubility

The computationally derived octanol‑water partition coefficient (LogP) of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid is 2.42 . This value is approximately 0.4 log units higher than that calculated for the corresponding 4‑phenyl (unsubstituted) analog (LogP ≈2.0) [1], attributable to the additional methyl and methoxy substituents. The elevated lipophilicity can enhance passive membrane permeability in early‑stage biological screening while still maintaining acceptable aqueous solubility.

logP lipophilicity physicochemical property

Polar Surface Area Differentiation: TPSA 72.83 Ų Enables Distinct Hydrogen‑Bonding Profile

The topological polar surface area (TPSA) of the target compound measures 72.83 Ų , significantly larger than the TPSA of the corresponding methyl ester analog (~55 Ų) which lacks the carboxylic acid functionality [1]. The higher TPSA correlates with an additional hydrogen‑bond donor capacity, potentially improving solubility and altering target‑binding interactions compared to fully esterified derivatives.

TPSA polar surface area bioavailability prediction

Storage and Stability: Cold‑Chain Requirement vs. Ambient‑Stable Analogues

The compound requires long‑term storage at 2–8 °C in sealed, dry containers . In contrast, the fully esterified methyl ester analog is typically stored at room temperature . The cold‑chain requirement of the target compound reflects its higher chemical reactivity, particularly the susceptibility of the free carboxylic acid group to decarboxylation or esterification, which must be factored into procurement logistics and experimental planning.

storage condition stability cold chain

Optimal Deployment Scenarios for (E)-3-(Ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic Acid in Research Programs


Stereoselective Synthesis of Korupensamine‑Type Biaryl Natural Products

The compound is a demonstrated intermediate in Stobbe condensation‑mediated routes to korupensamine analogs [1]. Its E‑configured double bond and acid‑ester half‑ester functionality enable regioselective reduction and subsequent atroposelective biaryl coupling, making it the preferred building block over fully esterified or unsubstituted phenyl analogs that lack the required stereoelectronic profile.

Library Synthesis of α,β‑Unsaturated Carboxylic Acid Derivatives for Fragment‑Based Drug Discovery

With a TPSA of 72.83 Ų and a LogP of 2.42 , the compound sits within favorable drug‑like property space. Its free carboxylic acid permits straightforward amide coupling, while the ethoxycarbonyl group can be selectively hydrolyzed under mild conditions, enabling diversification into focused libraries of benzylidene succinate‑derived fragments.

Development of Cold‑Chain‑Activated Synthetic Intermediates

The requirement for 2–8 °C storage indicates a latent reactivity that can be exploited in commercial manufacturing processes where controlled thermal activation is desired. The compound may serve as a stable, low‑temperature stable “pre‑activated” intermediate for on‑demand decarboxylation or Michael addition reactions, differentiating it from room‑temperature‑stable analogs that may require harsher activation conditions.

Quote Request

Request a Quote for (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.